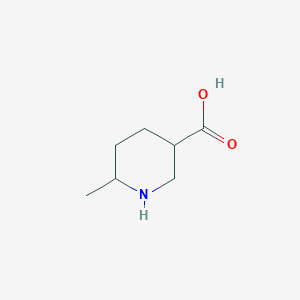
(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) is a compound characterized by its unique structural configuration. It belongs to the class of cycloalkanes, which are known for their ring structures and stereoisomerism. This compound is particularly notable for its trans,trans configuration, which affects its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) typically involves the use of cyclohexane derivatives and fluorophenyl compounds. One common method is the anionic polymerization technique, which allows for precise control over the molecular structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired trans,trans configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale anionic polymerization processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction vessels to maintain the necessary conditions for the trans,trans configuration .
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trans,trans configuration allows it to fit into certain binding sites on proteins or enzymes, potentially altering their activity. This compound may also interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- (cis,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
- (cis,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
- (trans,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
The uniqueness of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) lies in its specific trans,trans configuration, which imparts distinct physical and chemical properties compared to its cis or mixed isomers. This configuration can influence its reactivity, stability, and interaction with other molecules .
Properties
IUPAC Name |
1-[4-(4-butylcyclohexyl)cyclohexyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKTEGHHGSVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557049 |
Source


|
| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-28-8 |
Source


|
| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)
![Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1315675.png)









